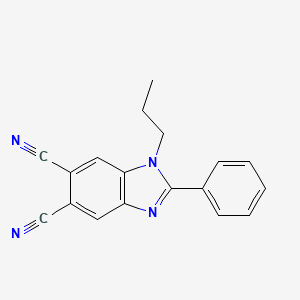

2-PHENYL-1-PROPYL-1H-BENZOIMIDAZOLE-5,6-DICARBONITRILE

Cat. No. B8598927

M. Wt: 286.3 g/mol

InChI Key: ZKVRZQHBKBUUSD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07919770B2

Procedure details

A 25 mL round-bottom flask was charged with 3 (316 mg, 2.00 mmol), NMP (10 mL), benzaldehyde, (202 μL, 2.00 mmol), and a magnetic stirring bar. The flask was fitted with a Hickman still, placed in an oil bath heated to 120° C., and stirred for 1 h. Then FeCl3.6H2O (27 mg, 0.10 mmol) was added to the reaction vessel and oxygen was bubbled through the mixture as it was heated and stirred for an additional 20 h. The reaction mixture was then removed from heat and added to ethyl acetate. The ethyl acetate solution was washed three times with water, then washed with brine, dried over Na2SO4, filtered, and concentrated to dryness. The residue (458 mg, 1.88 mmol) was dissolved in NMP (2 mL) and heated to 80° C. Then DBU (280 μL, 1.88 μmol) was added and the mixture was stirred for 2 min, and iodopropane (183 μL, 1.88 mmol) was added. After 20 min, the mixture was treated with a second round of DBU and iodopropane, and after an additional 20 min, a third round of reagents was added. After a final 20 min of heating, the mixture was transferred to ethyl acetate and washed three times with water, followed by brine. After drying the organic layer over Na2SO4, the mixture was filtered, concentrated to dryness, and chromatographed (silica, CH2Cl2, 3% ethyl acetate, 1% isopropanol), yielding an off-white solid (253 mg, 44%): mp 183-185° C.; 1H NMR (CDCl3) δ 0.90 (t, J=7.6 Hz, 2H), 1.81-1.92 (m, 2H), 4.29 (t, J=7.6 Hz, 2H), 7.56-7.62 (m, 3H), 7.70-7.73 (m, 2H), 7.89 (s, 1H), 8.20 (s, 1H); 13C NMR (CDCl3) δ 11.4, 23.5, 47.3, 108.7, 109.0, 116.7, 116.8, 116.9, 126.6, 128.8, 129.5, 129.5, 131.4, 137.8, 145.4, 159.5; FAB-MS obsd 287.1302, calcd 287.1297 [(M+H)+; M=C18H14N4]

[Compound]

Name

FeCl3.6H2O

Quantity

27 mg

Type

reactant

Reaction Step Four

[Compound]

Name

residue

Quantity

458 mg

Type

reactant

Reaction Step Five

Name

Yield

44%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[C:5]([C:10]#[N:11])=[CH:4][C:3]=1[NH2:12].[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O=O.I[CH2:24][CH2:25][CH3:26].C1CCN2C(=NCCC2)CC1>CN1C(=O)CCC1.C1CCN2C(=NCCC2)CC1.C(OCC)(=O)C>[C:10]([C:5]1[C:6]([C:8]#[N:9])=[CH:7][C:2]2[N:1]([CH2:24][CH2:25][CH3:26])[C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[N:12][C:3]=2[CH:4]=1)#[N:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

280 μL

|

|

Type

|

catalyst

|

|

Smiles

|

C1CCC2=NCCCN2CC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

316 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=C(C(=C1)C#N)C#N)N

|

|

Name

|

|

|

Quantity

|

202 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN1CCCC1=O

|

Step Four

[Compound]

|

Name

|

FeCl3.6H2O

|

|

Quantity

|

27 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Five

[Compound]

|

Name

|

residue

|

|

Quantity

|

458 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN1CCCC1=O

|

Step Six

|

Name

|

|

|

Quantity

|

183 μL

|

|

Type

|

reactant

|

|

Smiles

|

ICCC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC2=NCCCN2CC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ICCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with a Hickman still

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was bubbled through the mixture as it

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for an additional 20 h

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

from heat

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethyl acetate solution was washed three times with water

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 80° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 2 min

|

|

Duration

|

2 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 20 min

|

|

Duration

|

20 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

after an additional 20 min

|

|

Duration

|

20 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a third round of reagents was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After a final 20 min of heating

|

|

Duration

|

20 min

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying the organic layer over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

chromatographed (silica, CH2Cl2, 3% ethyl acetate, 1% isopropanol)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C1=CC2=C(N(C(=N2)C2=CC=CC=C2)CCC)C=C1C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 253 mg | |

| YIELD: PERCENTYIELD | 44% | |

| YIELD: CALCULATEDPERCENTYIELD | 47% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |